Beta-Amyloid (25-35), scrambled is a synthetic peptide derived from the larger amyloid precursor protein, specifically representing a fragment of the beta-amyloid peptide. This fragment is significant in Alzheimer's disease research due to its neurotoxic properties and role in the aggregation process that leads to plaque formation in the brains of affected individuals. The scrambled version of this peptide is utilized primarily as a control in experimental studies to distinguish between the specific effects of the beta-amyloid (25-35) sequence and non-specific effects.
The scrambled form of beta-amyloid (25-35) is synthesized through chemical processes that alter the sequence of amino acids, ensuring that it does not retain the biological activity associated with the original peptide. This form is commercially available and is used in various research contexts to study the effects of beta-amyloid without the confounding factors introduced by its active form .
Beta-Amyloid (25-35), scrambled belongs to a class of peptides known as amyloid peptides, which are characterized by their propensity to aggregate and form fibrils. These peptides are classified under neurotoxic compounds due to their involvement in neurodegenerative diseases, particularly Alzheimer's disease.
The synthesis of beta-amyloid (25-35), scrambled typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored on a solid support. The process includes:
The purity and yield of synthesized peptides are critical for their application in research. Techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels, often exceeding 95%. Mass spectrometry is also used to confirm the molecular weight and integrity of the synthesized peptide .
The molecular structure of beta-amyloid (25-35), scrambled consists of 11 amino acids, with a sequence that has been randomized compared to its active counterpart. The specific arrangement influences its interaction with biological systems, although it lacks the neurotoxic properties attributed to the original sequence.
The molecular formula for beta-amyloid (25-35), scrambled can vary depending on its specific amino acid composition but typically includes carbon, hydrogen, oxygen, and nitrogen atoms corresponding to its constituent amino acids.
In experimental setups, researchers may expose neuronal cultures or animal models to both forms of the peptide to evaluate neurotoxicity or behavioral changes, thus establishing a baseline for understanding the mechanisms underlying Alzheimer's disease pathology.
While beta-amyloid (25-35), scrambled itself does not exhibit neurotoxicity, understanding its mechanism involves studying how its active counterpart interacts with neuronal cells. The original beta-amyloid (25-35) fragment induces oxidative stress, disrupts calcium homeostasis, and promotes apoptosis in neuronal cells through various pathways involving glutamate receptors and intracellular signaling cascades .
Research indicates that exposure to toxic forms of beta-amyloid leads to increased levels of reactive oxygen species and activation of apoptotic pathways, contributing to cell death and neurodegeneration .
Beta-amyloid (25-35), scrambled is typically a white powder when dry and soluble in water or dimethyl sulfoxide. Its solubility characteristics make it suitable for various biological assays.
The stability of this peptide under physiological conditions can vary based on environmental factors such as pH and temperature. It is crucial to store peptides under appropriate conditions—usually at low temperatures—to prevent degradation.
Studies have shown that while the scrambled version does not exhibit toxicity, it can help elucidate mechanisms by serving as a control in experimental designs aimed at understanding amyloid-induced neurotoxicity .
Beta-amyloid (25-35), scrambled is primarily used in Alzheimer's disease research as a control peptide in experiments investigating:
By providing a baseline against which active forms can be compared, this scrambled peptide plays a critical role in advancing our understanding of Alzheimer's disease pathology and potential treatment strategies .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: